Enhanced Lipophilicity: A 0.2 Unit Increase in LogP Driven by Fluorine Substitution
The introduction of two fluorine atoms at the 3,4-positions of the phenyl ring increases the compound's lipophilicity compared to the non-fluorinated analog 1,2-benzenedimethanol. This is a critical parameter for predicting membrane permeability in drug design and solubility in polymer matrices. The target compound (3,4-Difluoro-1,2-phenylene)dimethanol exhibits a computed XLogP3-AA value of 0.4, whereas 1,2-benzenedimethanol has a value of 0.2 [1][2].
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 0.4 |
| Comparator Or Baseline | 1,2-Benzenedimethanol: 0.2 |
| Quantified Difference | +0.2 (2x increase in LogP value) |
| Conditions | Computed by XLogP3 3.0 (PubChem) |
Why This Matters
A higher LogP value indicates increased lipophilicity, which directly influences a compound's solubility profile and its ability to partition into non-polar environments, such as cell membranes or hydrophobic polymer domains, thereby enabling different downstream applications.
- [1] National Center for Biotechnology Information. PubChem Compound Summary for CID 59314172, (3,4-Difluoro-1,2-phenylene)dimethanol. Retrieved April 18, 2026. View Source
- [2] National Center for Biotechnology Information. PubChem Compound Summary for CID 69153, 1,2-Benzenedimethanol. Retrieved April 18, 2026. View Source
